LVOT Gradient Reduction: Mavacamten vs. Placebo in EXPLORER-HCM Phase 3 Trial
In the pivotal EXPLORER-HCM phase 3 trial, mavacamten demonstrated a significant reduction in left ventricular outflow tract (LVOT) gradient compared to placebo, establishing its clinical efficacy in symptomatic oHCM [1]. This level of evidence is absent for many earlier-stage or research-grade myosin inhibitors.
| Evidence Dimension | Change in post-exercise LVOT gradient from baseline to week 30 |
|---|---|
| Target Compound Data | Least-squares mean difference: -35.6 mm Hg (95% CI: -43.2 to -28.0) vs placebo [1] |
| Comparator Or Baseline | Placebo: -6.2 mm Hg mean change from baseline |
| Quantified Difference | Mean difference: -35.6 mm Hg (p<0.0001) |
| Conditions | Phase 3 randomized controlled trial (EXPLORER-HCM, n=251) in adults with symptomatic oHCM |
Why This Matters
This provides the highest level of evidence for clinical efficacy in the target indication, directly informing formulary decisions and therapeutic selection.
- [1] Olivotto, I., et al. (2020). Mavacamten for treatment of symptomatic obstructive hypertrophic cardiomyopathy (EXPLORER-HCM): a randomised, double-blind, placebo-controlled, phase 3 trial. *The Lancet*, 396(10253), 759-769. View Source
